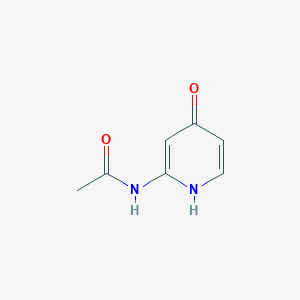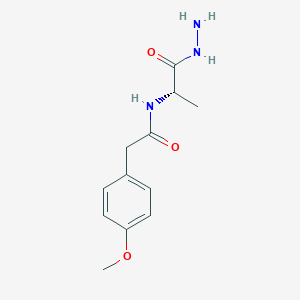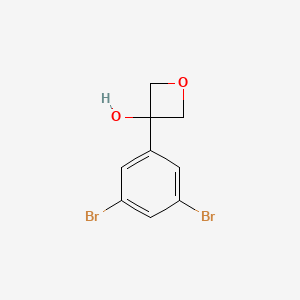![molecular formula C7H13NO B13911255 7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
7-Methyl-5-azaspiro[2.4]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a seven-membered ring and a five-membered ring, with a methyl group and a hydroxyl group attached to the nitrogen atom. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the Curtius rearrangement reaction, which involves the conversion of an acyl azide to an isocyanate intermediate, followed by cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, where an amide is converted to an amine with the loss of a carbon atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various amine derivatives.
Scientific Research Applications
7-Methyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme involved in various signaling pathways . The compound’s unique structure allows it to bind selectively to JAK1, inhibiting its activity and modulating downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Lacks the methyl group present in 7-Methyl-5-azaspiro[2.4]heptan-7-ol.
7-Methyl-5-azaspiro[2.4]heptan-7-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
7-Methyl-5-azaspiro[24]heptan-7-ol is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
7-methyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-8-5-7(6)2-3-7/h8-9H,2-5H2,1H3 |
InChI Key |
KYNLAPVRAGCLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC12CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)









![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)

